molecular formula C8H10N6O B2644753 1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856100-35-0

1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2644753
CAS No.: 1856100-35-0
M. Wt: 206.209
InChI Key: MSQVTJNZNASGMC-UHFFFAOYSA-N
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Description

Chemical Structure:
1-Ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine (molecular formula: C₉H₁₁N₆O, molecular weight: 219.23 g/mol) is a pyrazole derivative with three key functional groups:

  • 1-Ethyl substituent at position 1 of the pyrazole ring.
  • 1H-1,2,4-triazol-1-ylcarbonyl group at position 5, introducing a planar, electron-deficient heterocycle.

Synthesis and Applications:
While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., pyrazole-triazole hybrids) are synthesized via coupling reactions or nucleophilic substitutions (e.g., amidation of pyrazole carboxylic acids with triazole derivatives) . The compound’s triazole carbonyl group may enhance interactions with biological targets, as seen in structurally related antitumor agents .

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-2-13-6(3-7(9)12-13)8(15)14-5-10-4-11-14/h3-5H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVTJNZNASGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS No. 1856100-35-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N6O, with a molecular weight of 206.2046 g/mol. The structure features a pyrazole ring substituted with a triazole moiety, which is known to enhance biological activity.

PropertyValue
Molecular FormulaC8H10N6O
Molecular Weight206.2046 g/mol
CAS Number1856100-35-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been reported in the literature, focusing on optimizing yields and purity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibition against various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC50 values indicating potent anti-proliferative effects .

Anti-inflammatory and Antibacterial Properties

Studies have demonstrated that pyrazole derivatives possess anti-inflammatory and antibacterial activities. For example, derivatives similar to this compound have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Antifungal Activity

The compound's antifungal activity has also been explored. In vitro assays against various phytopathogenic fungi revealed that certain pyrazole derivatives exhibit moderate to excellent antifungal properties .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the triazole substituent significantly affect biological activity. For example:

  • Substituents on the triazole ring can enhance binding affinity to target proteins.
  • Alkyl groups at specific positions on the pyrazole ring may improve solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives for their antitumor efficacy against A549 cells. The most promising compounds showed significant inhibition of cell proliferation at low micromolar concentrations .

Case Study 2: Anti-inflammatory Effects

In a model assessing anti-inflammatory activity, derivatives exhibited a marked reduction in pro-inflammatory cytokines. This suggests that modifications leading to increased lipophilicity may enhance anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural analogs is presented below, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity Reference
1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine C₉H₁₁N₆O 219.23 1-Ethyl, 5-triazolylcarbonyl, 3-amine Discontinued (CymitQuimica); potential bioactivity inferred from triazole analogs
1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C₁₀H₁₄N₆ 208.27 1-Methyl, 5-piperidine carbonyl, 3-amine Increased steric bulk; uncharacterized activity
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₆H₈F₃N₃ 179.15 1-Ethyl, 5-trifluoromethyl, 3-amine Enhanced lipophilicity (CF₃ group); no reported bioactivity
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine C₉H₁₈N₄ 182.27 1-Ethyl, 5-(ethyl-methylamino)methyl Flexible side chain; potential CNS activity (predicted pKa = 8.80)
1-(adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 217.32 1-Adamantyl, 3-amine High lipophilicity (adamantyl group); improved membrane permeability

Key Observations :

Substituent Impact on Bioactivity :

  • The triazolylcarbonyl group in the target compound may mimic carboxylic acid bioisosteres, as seen in antitumor 1-aryltriazole-4-carboxylic acids (e.g., inhibition of c-Met kinase, GP = 68–70% in NCI-H522 lung cancer cells) .
  • Trifluoromethyl groups (e.g., in C₆H₈F₃N₃) enhance metabolic stability and lipophilicity but may reduce solubility .

Amino Group Positioning: The 3-amine on the pyrazole core is conserved across analogs, suggesting its critical role in hydrogen-bond interactions with biological targets (e.g., kinases, GPCRs).

Synthetic Challenges :

  • The target compound’s discontinued status may reflect synthetic complexity (e.g., coupling triazole carbonyl to pyrazole) or stability issues (e.g., hydrolysis susceptibility).

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